molecular formula C19H18N4O3S2 B2706805 4-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-52-0

4-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2706805
CAS RN: 392291-52-0
M. Wt: 414.5
InChI Key: VLHVUSSDHJEEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Compound Synthesis

Research has highlighted the synthesis of novel compounds related to 4-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, focusing on their potential as therapeutic agents. For instance, studies have reported the creation of derivatives with significant anti-inflammatory and analgesic properties, indicating the potential for these compounds to serve as the basis for new medications targeting inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activity Evaluation

Another key area of research involves evaluating the biological activities of these compounds. This includes studies on their nematocidal activities, where certain derivatives have shown promising results against Bursaphelenchus xylophilus, a pest affecting trees (Liu, Wang, Zhou, & Gan, 2022). Additionally, their potential inhibition of protein-tyrosine phosphatase 1B suggests applications in managing conditions like diabetes (Navarrete-Vázquez, Ramírez-Martínez, Estrada-Soto, Nava-Zuazo, Paoli, Camici, Escalante-García, Medina-Franco, López-Vallejo, & Ortiz-Andrade, 2012).

Chemical Reactions and Heterocyclic Compounds

The versatility of reactions involving compounds related to 4-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is evident in the synthesis of a variety of heterocyclic compounds. This includes the creation of new 1,3,4-thiadiazoles, triazines, and oxadiazepines with potential application in various fields of chemistry and pharmacology (Whitfield & Papadopoulos, 1981).

Antifungal and Antimicrobial Activities

Some derivatives have been explored for their antifungal and antimicrobial activities, demonstrating the potential for the development of new antimicrobial agents. This underscores the importance of such compounds in the ongoing search for novel treatments against microbial and fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

properties

IUPAC Name

4-methoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-12-3-7-14(8-4-12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)13-5-9-15(26-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHVUSSDHJEEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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